molecular formula C30H25FN6O5 B12385143 EGFR/c-Met-IN-1

EGFR/c-Met-IN-1

Cat. No.: B12385143
M. Wt: 568.6 g/mol
InChI Key: XMMUUTHGUBBDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EGFR/c-Met-IN-1 is a compound that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met). These receptors are crucial in the regulation of cell growth, survival, and proliferation. The compound is particularly significant in cancer research, as both EGFR and c-Met are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and resistance to conventional therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EGFR/c-Met-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

EGFR/c-Met-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

EGFR/c-Met-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

EGFR/c-Met-IN-1 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and c-Met. This inhibition blocks the downstream signaling pathways that promote cell proliferation, survival, and migration. The compound binds to the ATP-binding sites of these receptors, preventing their activation and subsequent phosphorylation of downstream targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EGFR/c-Met-IN-1 is unique in its dual inhibition of both EGFR and c-Met, making it a valuable tool in overcoming resistance mechanisms that involve the activation of these pathways. Its ability to target both receptors simultaneously provides a more comprehensive approach to inhibiting cancer cell growth and survival .

Properties

Molecular Formula

C30H25FN6O5

Molecular Weight

568.6 g/mol

IUPAC Name

N-[3-fluoro-4-[7-methoxy-6-(prop-2-enoylamino)quinazolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C30H25FN6O5/c1-5-26(38)35-23-14-20-22(15-25(23)41-4)32-16-33-29(20)42-24-12-11-18(13-21(24)31)34-28(39)27-17(2)36(3)37(30(27)40)19-9-7-6-8-10-19/h5-16H,1H2,2-4H3,(H,34,39)(H,35,38)

InChI Key

XMMUUTHGUBBDOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=NC=NC5=CC(=C(C=C54)NC(=O)C=C)OC)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.